molecular formula C19H25FN2O2S2 B2626381 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946357-51-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2626381
M. Wt: 396.54
InChI Key: OJWFFAQMIZSJEU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Hajib et al. (2022) detailed the synthesis of a bi-triazole precursor related to the compound . This precursor was synthesized from 2-amino-2-ethyl-1,3-propanediol, showcasing the versatility of such compounds in chemical synthesis.
  • Biological Activities and Pharmaceutical Applications :

    • Purushotham and Poojary (2018) investigated a compound structurally similar to the one , revealing its potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This suggests possible pharmaceutical applications for related compounds (Purushotham & Poojary, 2018).
  • Material Science Applications :

    • Nagaraju et al. (2018) explored the use of a substituted thiophene, a structural component of the compound , for its diverse applications in material science and pharmaceuticals. This research highlights the multifaceted applications of such compounds in various fields, including their potential in developing new materials and drugs (Nagaraju et al., 2018).
  • Chemical Property Investigations :

    • The study by Fedorov et al. (2017) on polymorphs of tolazamide, a compound containing azepane similar to the compound , provides insights into the effects of pressure on different forms of such compounds. This research is crucial for understanding the physical properties and potential industrial applications of these substances.
  • Potential as Radioligands :

    • Schou et al. (2006) synthesized and evaluated derivatives, including an azepane compound, as potent inhibitors of norepinephrine reuptake. This suggests the potential use of related compounds in the development of radioligands for imaging central norepinephrine transporters (Schou et al., 2006).
  • Molecular Modeling and Drug Development :

    • Breitenlechner et al. (2004) conducted molecular modeling studies using a compound containing azepane, similar to the one , to optimize novel derivatives as protein kinase B (PKB) inhibitors. This research is significant for drug development, particularly in designing compounds with improved stability and activity (Breitenlechner et al., 2004).

Safety And Hazards

This involves studying the safety profile of the compound, including its toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2S2/c1-15-12-17(20)6-7-19(15)26(23,24)21-13-18(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWFFAQMIZSJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

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